Tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate
Description
Tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate is a carbamate-protected aromatic compound featuring a bromomethyl group at the 4-position and a chlorine atom at the 3-position of the phenyl ring. The tert-butyl carbamate group serves as a protective moiety for amines, commonly employed in pharmaceutical synthesis to enhance stability and control reactivity during multi-step reactions .
Properties
CAS No. |
100282-50-6 |
|---|---|
Molecular Formula |
C12H15BrClNO2 |
Molecular Weight |
320.61 g/mol |
IUPAC Name |
tert-butyl N-[4-(bromomethyl)-3-chlorophenyl]carbamate |
InChI |
InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-9-5-4-8(7-13)10(14)6-9/h4-6H,7H2,1-3H3,(H,15,16) |
InChI Key |
JHLZIGQUMOYEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CBr)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate typically involves the reaction of 4-(bromomethyl)-3-chlorophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
Starting Materials: 4-(bromomethyl)-3-chlorophenol, tert-butyl chloroformate, triethylamine.
Reaction Conditions: Anhydrous conditions, typically in a solvent such as dichloromethane, at room temperature.
Procedure: The 4-(bromomethyl)-3-chlorophenol is dissolved in dichloromethane, and triethylamine is added to the solution. Tert-butyl chloroformate is then added dropwise to the reaction mixture while maintaining the temperature at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified by column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques such as recrystallization or distillation to obtain the desired product in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in suitable solvents.
Major Products
Nucleophilic Substitution: Substituted carbamates with various functional groups depending on the nucleophile used.
Hydrolysis: 4-(bromomethyl)-3-chloroaniline and carbon dioxide.
Oxidation: 4-(formyl)-3-chlorophenyl carbamate or 4-(carboxyl)-3-chlorophenyl carbamate.
Scientific Research Applications
Synthesis of Pharmaceuticals
One of the primary applications of tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate is in the synthesis of pharmaceutical intermediates. It serves as a versatile building block for the development of various biologically active compounds.
- N-Boc Protected Anilines : This compound is utilized in the palladium-catalyzed synthesis of N-Boc protected anilines. The N-Boc (tert-butoxycarbonyl) protection is crucial for enhancing the stability and solubility of aniline derivatives during chemical reactions .
- Tetrasubstituted Pyrroles : It has also been employed in the synthesis of tetrasubstituted pyrroles, which are important in medicinal chemistry due to their diverse biological activities, including anti-cancer and anti-inflammatory properties .
Chemical Reactivity and Functionalization
The presence of bromine and chlorine substituents on the aromatic ring enhances the reactivity of this compound, making it suitable for various functionalization reactions:
- Electrophilic Substitution : The bromomethyl group can act as an electrophile in nucleophilic substitution reactions, allowing for further derivatization to create more complex molecules.
- Cross-Coupling Reactions : This compound can be utilized in cross-coupling reactions such as Suzuki or Heck reactions, which are pivotal in constructing complex organic frameworks commonly found in pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate involves its interaction with nucleophiles due to the presence of the electrophilic bromomethyl group. This interaction can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. The carbamate group can also undergo hydrolysis, releasing the corresponding amine, which may interact with biological targets.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Compounds
Halogen Substituent Effects
- Bromomethyl vs. Bromo : The bromomethyl group in the target compound enables alkylation or nucleophilic displacement reactions, distinguishing it from bromo-substituted analogs (e.g., CAS 131818-17-2 ), which are typically used in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Chloro vs.
Key Observations:
Synthetic Efficiency : Palladium-catalyzed reactions (e.g., ) achieve moderate yields (~56%), while SNAr reactions (e.g., ) require stringent conditions (100°C, 2–3 hours).
Deprotection Strategies : The tert-butyl carbamate group is typically removed under acidic conditions (e.g., HCl in ), a common feature across analogs.
Structural Flexibility : Substitution at the 4-position (bromomethyl, methyl, bromo) allows tuning for specific reactivities or biological targets.
Biological Activity
Tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis involves several steps, including the bromination of chlorophenyl derivatives and subsequent carbamate formation. The general synthetic route is as follows:
- Bromination : The starting material is 3-chlorobenzyl alcohol, which is brominated using bromine in an organic solvent.
- Carbamate Formation : The brominated product is then reacted with tert-butyl carbamate in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final compound.
This method allows for the efficient production of this compound with moderate to high yields.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds that inhibit Hsp90, a chaperone protein involved in stabilizing oncogenic proteins, have shown significant antiproliferative effects against various cancer cell lines, including breast cancer cells like MDA-MB-231 and MCF-7 .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Tert-butyl (4-bromomethyl)-3-chlorophenyl carbamate | MDA-MB-231 | 15 |
| Compound 89 | MDA-MB-231 | 10 |
| Novobiocin | MCF-7 | 5 |
Antifungal Activity
In addition to anticancer properties, similar carbamate derivatives have exhibited antifungal activity. For example, studies have reported that compounds with structural similarities to this compound demonstrated significant activity against Fusarium oxysporum, with minimal inhibitory concentrations (MICs) comparable to established antifungal agents .
Table 2: Antifungal Activity Against Fusarium oxysporum
| Compound | MIC (µg/mL) |
|---|---|
| Tert-butyl (4-bromomethyl)-3-chlorophenyl carbamate | 25 |
| Control (Miconazole) | 12.5 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Hsp90 Inhibition : By binding to the C-terminal domain of Hsp90, this compound disrupts the chaperone function, leading to degradation of client proteins involved in tumorigenesis .
- Disruption of Fungal Cell Wall Synthesis : Similar compounds have been shown to interfere with the biosynthesis pathways in fungi, leading to cell death.
Case Studies
- Breast Cancer Models : In vivo studies using mouse models demonstrated that treatment with Hsp90 inhibitors resulted in reduced tumor growth and increased apoptosis in breast cancer tissues .
- Fungal Infection Models : Efficacy against Fusarium oxysporum was evaluated in murine models, showing significant reduction in fungal load and improvement in survival rates when treated with related carbamates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
